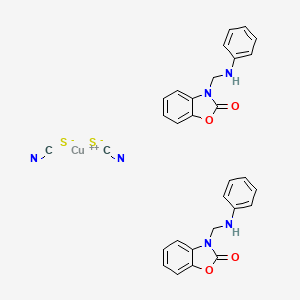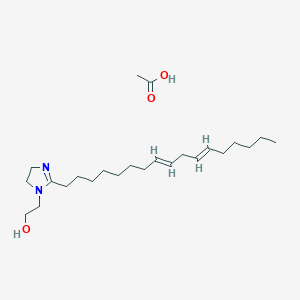
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is a synthetic organic compound with the molecular formula C16H16N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulphones and sulphonamides.
Reduction: The primary products are 4-amino-1-naphthylamine and m-aminobenzenesulphonic acid.
Substitution: Products depend on the nucleophile used but can include various substituted benzenesulphonates.
Wissenschaftliche Forschungsanwendungen
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-2-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-3-naphthyl)azo)benzenesulphonate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
83006-57-9 |
|---|---|
Molekularformel |
C16H16N4O3S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3 |
InChI-Schlüssel |
WYRXKKLOIZVPTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















